molecular formula C11H11BrO B1600585 3-Bromo-7-methoxy-1,2-dihydronaphthalene CAS No. 91820-05-2

3-Bromo-7-methoxy-1,2-dihydronaphthalene

Cat. No.: B1600585
CAS No.: 91820-05-2
M. Wt: 239.11 g/mol
InChI Key: VGHSLKHBSPPCSB-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H11BrO. It is a derivative of naphthalene, characterized by the presence of a bromine atom at the third position and a methoxy group at the seventh position on the dihydronaphthalene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methoxy-1,2-dihydronaphthalene typically involves the bromination of 7-methoxy-1,2-dihydronaphthalene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The dihydronaphthalene ring can be reduced to form tetrahydronaphthalene derivatives.

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOCH3) in methanol can be used for nucleophilic substitution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is commonly used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reduction reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as 3-methoxy-7-methoxy-1,2-dihydronaphthalene.

    Oxidation: Products include 3-bromo-7-methoxy-1,2-naphthoquinone.

    Reduction: Products include 3-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

3-Bromo-7-methoxy-1,2-dihydronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-7-methoxy-1,2-dihydronaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-methoxy-1,2-dihydronaphthalene
  • 3-Bromo-7-ethoxy-1,2-dihydronaphthalene
  • 3-Chloro-7-methoxy-1,2-dihydronaphthalene

Uniqueness

3-Bromo-7-methoxy-1,2-dihydronaphthalene is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for targeted research applications.

Properties

IUPAC Name

3-bromo-7-methoxy-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5-7H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHSLKHBSPPCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469270
Record name 3-bromo-7-methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91820-05-2
Record name 3-bromo-7-methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-7-methoxy-1,2-dihydronaphthalene
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Reactant of Route 6
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